molecular formula C26H25ClN2O4 B15088148 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate

Cat. No.: B15088148
M. Wt: 464.9 g/mol
InChI Key: XTIQSARHNTZDMK-RWPZCVJISA-N
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Description

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate typically involves multiple steps. One common approach is the condensation reaction between 5-methyl-2-(propan-2-yl)phenol and 2-chlorobenzoic acid, followed by the formation of the hydrazone linkage through the reaction with hydrazine derivatives. The final esterification step involves the reaction of the intermediate with 4-formylphenyl 2-chlorobenzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aromatic rings and ester functionality may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
  • 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate

Uniqueness

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate is unique due to the presence of the 5-methyl-2-(propan-2-yl)phenoxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in different biological activities and chemical reactivity .

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H25ClN2O4/c1-17(2)21-13-8-18(3)14-24(21)32-16-25(30)29-28-15-19-9-11-20(12-10-19)33-26(31)22-6-4-5-7-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+

InChI Key

XTIQSARHNTZDMK-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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